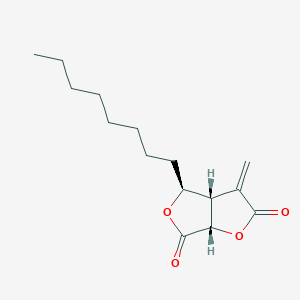
AZD5438
概述
描述
AZD-5438 is a potent small molecule inhibitor of cyclin-dependent kinases 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD-5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .
科学研究应用
AZD-5438 具有广泛的科学研究应用,包括:
癌症研究: AZD-5438 因其对各种癌细胞系的抗增殖作用而被广泛研究。
神经保护: AZD-5438 已显示出保护神经元免受线粒体毒素的潜力,使其成为神经退行性疾病研究的候选药物.
细胞周期研究: 作为一种细胞周期蛋白依赖性激酶抑制剂,AZD-5438 用于研究细胞周期的调节以及细胞周期蛋白依赖性激酶在细胞增殖中的作用.
作用机制
AZD-5438 通过抑制细胞周期蛋白依赖性激酶 1、2 和 9 发挥作用。这些激酶在调节细胞周期中起着至关重要的作用,它们通过磷酸化参与细胞周期进程的各种底物。通过抑制这些激酶,AZD-5438 阻止了关键底物的磷酸化,导致细胞周期在 G1、S 和 G2-M 期停滞。 这种抑制最终导致抑制肿瘤生长并在癌细胞中诱导凋亡 .
生化分析
Biochemical Properties
AZD5438 interacts with several enzymes and proteins. It inhibits the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain . This interaction blocks cell cycling at G2-M, S, and G1 phases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of CDK substrates, thereby blocking cell cycling . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent inhibitor of CDKs 1, 2, and 9, leading to the inhibition of the phosphorylation of CDK substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain suppression of biomarkers, such as phospho-pRbSer 249 /Thr 252, for up to 16 hours following a single oral dose . It also increases the complexity of the mitochondrial network over time .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit human tumor xenograft growth when orally administered at either 50 mg/kg twice daily or 75 mg/kg once daily . The degree of radiosensitization by this compound was found to be greater in radioresistant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation. It inhibits CDKs, which play a crucial role in cell cycle progression . It also modulates mitochondrial activity, which is pivotal to various metabolic processes .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its ability to modulate mitochondrial activity suggests that it may be distributed within cells and tissues in a manner that allows it to interact with mitochondria .
Subcellular Localization
Given its effects on mitochondrial activity, it can be inferred that it may localize to the mitochondria within cells .
准备方法
合成路线和反应条件
AZD-5438 通过多步合成过程合成,包括形成嘧啶核心,然后引入咪唑环和磺酰基。主要步骤包括:
嘧啶核心的形成: 嘧啶核心通过在碱性条件下使 2-氯-4,6-二甲氧基嘧啶与胺反应而合成。
咪唑环的引入: 咪唑环通过在碱的存在下使嘧啶中间体与咪唑衍生物反应而引入。
工业生产方法
AZD-5438 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保高产率和纯度。 反应条件被仔细控制以最大限度地减少杂质并最大限度地提高每个步骤的效率 .
化学反应分析
反应类型
AZD-5438 会经历几种类型的化学反应,包括:
氧化: AZD-5438 可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成胺和醇。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
形成的主要产物
氧化: 亚砜和砜。
还原: 胺和醇。
相似化合物的比较
类似化合物
黄嘌呤醇: 一种具有广谱活性的第一代细胞周期蛋白依赖性激酶抑制剂。
罗斯维汀: 细胞周期蛋白依赖性激酶 1、2 和 5 的选择性抑制剂。
帕博西利: 细胞周期蛋白依赖性激酶 4 和 6 的选择性抑制剂.
AZD-5438 的独特性
AZD-5438 的独特之处在于它对细胞周期蛋白依赖性激酶 1、2 和 9 的有效抑制,对其他激酶的活性极低。这种选择性使其成为研究这些激酶在细胞周期调节和癌症进展中的特定作用的宝贵工具。 此外,AZD-5438 已显示出显着的神经保护作用,这在其他细胞周期蛋白依赖性激酶抑制剂中并不常见 .
属性
IUPAC Name |
4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRGYBTGDJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025680 | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602306-29-6 | |
| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 5438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5438 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














